molecular formula C18H21F3O6S B14034226 Ethyl 2-(1-oxo-2-propyl-6-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate

Ethyl 2-(1-oxo-2-propyl-6-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate

Cat. No.: B14034226
M. Wt: 422.4 g/mol
InChI Key: NGGFWAYFNQWGTB-UHFFFAOYSA-N
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Description

Ethyl 2-(1-oxo-2-propyl-6-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a unique structure that includes a trifluoromethylsulfonyl group, which imparts distinct chemical properties.

Properties

Molecular Formula

C18H21F3O6S

Molecular Weight

422.4 g/mol

IUPAC Name

ethyl 2-[1-oxo-2-propyl-6-(trifluoromethylsulfonyloxy)-3,4-dihydronaphthalen-2-yl]acetate

InChI

InChI=1S/C18H21F3O6S/c1-3-8-17(11-15(22)26-4-2)9-7-12-10-13(5-6-14(12)16(17)23)27-28(24,25)18(19,20)21/h5-6,10H,3-4,7-9,11H2,1-2H3

InChI Key

NGGFWAYFNQWGTB-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCC2=C(C1=O)C=CC(=C2)OS(=O)(=O)C(F)(F)F)CC(=O)OCC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 2-(1-oxo-2-propyl-6-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate typically involves the following key steps:

  • Construction or procurement of the tetrahydronaphthalene core with appropriate substituents (1-oxo and 2-propyl groups)
  • Introduction of the ethyl acetate side chain at the 2-position
  • Installation of the trifluoromethylsulfonyl (triflate) group at the 6-position via sulfonylation

This multi-step route requires careful selection of reagents and reaction conditions to achieve high regioselectivity and yield.

Stepwise Synthetic Route

Step Description Reagents/Conditions Notes
1 Synthesis or isolation of 1-oxo-2-propyl-1,2,3,4-tetrahydronaphthalene intermediate Starting from substituted naphthalene derivatives or via cyclization reactions The ketone at position 1 and propyl at position 2 are introduced or retained
2 Alkylation or esterification at the 2-position to introduce the ethyl acetate moiety Use of ethyl bromoacetate or similar alkylating agents under basic conditions Ensures formation of ethyl 2-(tetrahydronaphthalen-2-yl)acetate core
3 Introduction of trifluoromethylsulfonyl group at the 6-position Reaction with trifluoromethanesulfonic anhydride (Tf2O) or trifluoromethanesulfonyl chloride (TfCl) in presence of a base (e.g., pyridine) Typically performed at low temperatures (0 °C to room temp) to avoid decomposition; regioselective sulfonylation at phenolic or hydroxyl precursor
4 Purification and characterization Chromatographic techniques, recrystallization Confirmation by NMR, MS, and IR spectroscopy

Detailed Sulfonylation Procedure

The trifluoromethylsulfonyl group is commonly introduced by treating the corresponding hydroxy-substituted tetrahydronaphthalene derivative with trifluoromethanesulfonic anhydride in an aprotic solvent such as dichloromethane at low temperature (0 °C). A base like pyridine or triethylamine scavenges the generated acid, promoting the formation of the triflate ester.

This step is critical for the compound’s biological and chemical properties, as the triflate group is a good leaving group facilitating further transformations or enhancing metabolic stability.

Reaction Conditions and Yields

  • Typical sulfonylation reactions proceed with moderate to good yields (40–70%) depending on substrate purity and reaction optimization.
  • The overall synthesis involves handling moisture-sensitive reagents and requires anhydrous conditions.
  • Temperature control is essential to prevent side reactions or decomposition of triflate intermediates.

Spectroscopic and Analytical Data Supporting Preparation

Technique Key Observations Interpretation
1H NMR Chemical shifts corresponding to aromatic and aliphatic protons; characteristic signals for ethyl ester (triplet around 1.2 ppm, quartet around 4.1 ppm); signals for propyl side chain and tetrahydronaphthalene ring protons Confirms substitution pattern and integrity of ester and alkyl groups
13C NMR Signals for carbonyl carbons (~170-200 ppm), aromatic carbons, and trifluoromethyl carbons (with characteristic coupling to fluorine) Validates presence of ketone, ester, and trifluoromethylsulfonyl groups
19F NMR Sharp singlet near -74 ppm typical for trifluoromethylsulfonyl group Confirms successful triflate installation
Mass Spectrometry (HRMS) Molecular ion peak consistent with molecular weight (~422.4 g/mol) Confirms molecular composition
Infrared Spectroscopy (IR) Strong absorption bands for carbonyl groups (~1700 cm⁻¹), sulfonyl groups (~1350 and 1150 cm⁻¹) Confirms functional groups presence

Summary Table of Preparation Parameters

Parameter Typical Conditions Remarks
Starting Material 1-oxo-2-propyl-1,2,3,4-tetrahydronaphthalene derivative Purity critical for regioselectivity
Sulfonylation Reagent Trifluoromethanesulfonic anhydride (Tf2O) or trifluoromethanesulfonyl chloride (TfCl) Moisture sensitive
Solvent Dichloromethane or similar aprotic solvent Anhydrous conditions required
Base Pyridine or triethylamine Acid scavenger
Temperature 0 °C to room temperature Controls reaction rate and selectivity
Reaction Time 1–3 hours Monitored by TLC or HPLC
Yield 40–70% for sulfonylation step Dependent on substrate and conditions

Additional Notes and Considerations

  • The synthesis requires handling of trifluoromethanesulfonic anhydride, a highly reactive and corrosive reagent, necessitating proper safety protocols.
  • The presence of the trifluoromethylsulfonyl group enhances the compound’s reactivity, enabling further functionalization or use as an intermediate in complex molecule synthesis.
  • The ester functionality is stable under the sulfonylation conditions but may require protection if subsequent synthetic steps involve harsh conditions.
  • Purification often involves chromatographic separation due to the presence of regioisomeric or side products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-oxo-2-propyl-6-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The trifluoromethylsulfonyl group can be substituted with other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Aqueous acid or base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives.

    Hydrolysis: Carboxylic acids and ethanol.

Scientific Research Applications

Ethyl 2-(1-oxo-2-propyl-6-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate has several scientific research applications:

    Medicinal Chemistry: Potential use as a precursor for the synthesis of pharmaceutical compounds.

    Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of Ethyl 2-(1-oxo-2-propyl-6-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethylsulfonyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(1-oxo-2-propyl-6-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate: Lacks the trifluoromethylsulfonyl group.

    Ethyl 2-(1-oxo-2-propyl-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate: Contains a methoxy group instead of the trifluoromethylsulfonyl group.

Uniqueness

The presence of the trifluoromethylsulfonyl group in Ethyl 2-(1-oxo-2-propyl-6-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications.

Biological Activity

Ethyl 2-(1-oxo-2-propyl-6-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate, with CAS No. 2221084-34-8, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C18H21F3O6SC_{18}H_{21}F_3O_6S and a molecular weight of 422.42 g/mol. Its structural complexity includes a tetrahydronaphthalene core substituted with trifluoromethylsulfonyl and ethyl acetate moieties. The presence of these functional groups suggests potential reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₈H₂₁F₃O₆S
Molecular Weight422.42 g/mol
CAS Number2221084-34-8
Boiling PointNot available

Antimicrobial Activity

Research indicates that compounds similar to this compound may exhibit significant antimicrobial properties. For instance, studies on related benzosiloxaboroles have demonstrated high activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimal cytotoxicity observed at effective concentrations . The mechanism of action for these compounds often involves the inhibition of critical bacterial enzymes.

Case Studies

  • Antibacterial Efficacy : A study evaluated the activity of various sulfonyl-containing compounds against standard bacterial strains. Compounds demonstrated MIC values ranging from 1.56 to 12.5 µg/mL against MRSA, indicating strong antibacterial potential .
  • Cancer Cell Inhibition : In another investigation, derivatives of related structures showed promising results in inhibiting cancer cell motility and proliferation without affecting non-tumorigenic cells at concentrations below 10 µM . This suggests a selective action that could be harnessed for therapeutic applications.

The exact mechanisms by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Compounds in this class often inhibit key enzymes involved in bacterial protein synthesis and cellular metabolism.
  • Cell Membrane Disruption : The presence of hydrophobic groups may facilitate interactions with bacterial membranes, leading to increased permeability and cell lysis.

Q & A

Q. How does the trifluoromethylsulfonyloxy group influence reactivity in downstream derivatization?

  • Methodological Answer: The strong electron-withdrawing effect activates the naphthalene core for electrophilic substitution but complicates nucleophilic attacks. Mitigate side reactions by:
  • Protecting Groups: Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).
  • Low-Temperature Lithiation: Achieve selective functionalization without sulfonate cleavage .

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